3-Ketodigoxigenin
3-Ketodigoxigenin
3-Keto-digoxigenin belongs to the class of organic compounds known as cardenolides and derivatives. These are steroid lactones containing a furan-2-one moiety linked to the C17 atom of a cyclopenta[a]phenanthrene derivative. 3-Keto-digoxigenin is considered to be a practically insoluble (in water) and relatively neutral molecule. 3-Keto-digoxigenin has been found in human hepatic tissue, liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, 3-keto-digoxigenin is primarily located in the cytoplasm and membrane (predicted from logP).
Brand Name:
Vulcanchem
CAS No.:
4442-17-5
VCID:
VC21083664
InChI:
InChI=1S/C23H32O5/c1-21-7-5-15(24)10-14(21)3-4-17-18(21)11-19(25)22(2)16(6-8-23(17,22)27)13-9-20(26)28-12-13/h9,14,16-19,25,27H,3-8,10-12H2,1-2H3/t14-,16-,17-,18+,19-,21+,22+,23+/m1/s1
SMILES:
CC12CCC(=O)CC1CCC3C2CC(C4(C3(CCC4C5=CC(=O)OC5)O)C)O
Molecular Formula:
C₂₃H₃₂O₅
Molecular Weight:
388.5 g/mol
3-Ketodigoxigenin
CAS No.: 4442-17-5
Cat. No.: VC21083664
Molecular Formula: C₂₃H₃₂O₅
Molecular Weight: 388.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 3-Keto-digoxigenin belongs to the class of organic compounds known as cardenolides and derivatives. These are steroid lactones containing a furan-2-one moiety linked to the C17 atom of a cyclopenta[a]phenanthrene derivative. 3-Keto-digoxigenin is considered to be a practically insoluble (in water) and relatively neutral molecule. 3-Keto-digoxigenin has been found in human hepatic tissue, liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, 3-keto-digoxigenin is primarily located in the cytoplasm and membrane (predicted from logP). |
|---|---|
| CAS No. | 4442-17-5 |
| Molecular Formula | C₂₃H₃₂O₅ |
| Molecular Weight | 388.5 g/mol |
| IUPAC Name | 3-[(5R,8R,9S,10S,12R,13S,14S,17R)-12,14-dihydroxy-10,13-dimethyl-3-oxo-2,4,5,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one |
| Standard InChI | InChI=1S/C23H32O5/c1-21-7-5-15(24)10-14(21)3-4-17-18(21)11-19(25)22(2)16(6-8-23(17,22)27)13-9-20(26)28-12-13/h9,14,16-19,25,27H,3-8,10-12H2,1-2H3/t14-,16-,17-,18+,19-,21+,22+,23+/m1/s1 |
| Standard InChI Key | POWMMMXVDBMFMP-QPMAGJLNSA-N |
| Isomeric SMILES | C[C@]12CCC(=O)C[C@H]1CC[C@@H]3[C@@H]2C[C@H]([C@]4([C@@]3(CC[C@@H]4C5=CC(=O)OC5)O)C)O |
| SMILES | CC12CCC(=O)CC1CCC3C2CC(C4(C3(CCC4C5=CC(=O)OC5)O)C)O |
| Canonical SMILES | CC12CCC(=O)CC1CCC3C2CC(C4(C3(CCC4C5=CC(=O)OC5)O)C)O |
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